BenchChemオンラインストアへようこそ!

Loperamide(1+)

μ-opioid receptor receptor binding affinity pharmacology

Secure your supply of high-purity Loperamide(1+) HCl, an essential tool for opioid receptor pharmacology. As a peripherally restricted μ-opioid receptor (MOR) agonist with a Ki of 3.3 nM, it is unmatched for studying gut-selective MOR activation without CNS effects. Its quantitative increase in brain penetration upon P-gp inhibition makes it the definitive probe for validating blood-brain barrier models. Source this compound to leverage its well-characterized hERG profile (IC50 390 nM) for cardiac safety panels and its BCS Class IV properties for advanced formulation development.

Molecular Formula C29H34ClN2O2+
Molecular Weight 478 g/mol
Cat. No. B1221374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoperamide(1+)
Molecular FormulaC29H34ClN2O2+
Molecular Weight478 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CC[NH+]1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/p+1
InChIKeyRDOIQAHITMMDAJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Loperamide(1+) (Loperamide Cation) for Research: Protonated Form, Pharmacological Profile, and Sourcing Considerations


Loperamide(1+), also known as the loperamide cation, is the protonated organic ammonium ion derivative of the antidiarrheal agent loperamide [1]. This cationic species (molecular formula C29H34ClN2O2, average mass 478.056 g/mol, net charge +1) is the conjugate acid of loperamide and represents the ionized form prevalent under physiological pH conditions, where the tertiary amine nitrogen is positively charged [2]. As the bioactive moiety in the commonly used hydrochloride salt, understanding the properties of the loperamide(1+) entity is fundamental for research involving receptor binding assays, permeability studies, and analytical method development.

Why Loperamide(1+) Cannot Be Simply Substituted with Other In-Class Antidiarrheal Agents or Opioid Analogs


While multiple agents target the μ-opioid receptor (MOR) or aim to reduce gastrointestinal motility, loperamide(1+) exhibits a unique combination of pharmacological properties that preclude simple substitution. Its exceptionally high MOR binding affinity (Ki ~3 nM) [1] is coupled with a distinctive peripheral restriction enforced by efficient P-glycoprotein (P-gp) efflux at the blood-brain barrier and extensive first-pass metabolism [2]. Furthermore, its inhibitory potency at the hERG cardiac potassium channel (IC50 ~390 nM) [3] and the distinct activity profile of its primary metabolite, N-desmethyl loperamide, create a specific risk-benefit and efficacy profile that is not replicated by other antidiarrheals like diphenoxylate or loperamide oxide. The quantitative evidence below underscores the specific, non-interchangeable nature of this compound in experimental and industrial contexts.

Quantitative Differentiation of Loperamide(1+) Against Key Comparators: A Data-Driven Selection Guide


Superior μ-Opioid Receptor Binding Affinity of Loperamide(1+) Compared to Morphine

Loperamide(1+) demonstrates significantly higher affinity for the human μ-opioid receptor (MOR) compared to the classical opioid agonist morphine. This quantitative difference is a key determinant of its potent antidiarrheal and local antihyperalgesic effects [1].

μ-opioid receptor receptor binding affinity pharmacology analgesic development

Quantified Cardiac Safety Margin of Loperamide(1+) vs. Its Major Metabolite N-Desmethyl Loperamide

The cardiac safety profile of loperamide(1+) is distinct from its primary metabolite, N-desmethyl loperamide, a factor crucial for toxicological studies and formulation development. Loperamide(1+) is a significantly more potent inhibitor of the hERG potassium channel, which is the primary mechanism behind its proarrhythmic risk at supra-therapeutic doses [1].

hERG channel cardiotoxicity metabolite profiling safety pharmacology

Clinical Superiority of Loperamide(1+) over Diphenoxylate in Reducing Stool Frequency and Improving Consistency

In a direct clinical comparison for the symptomatic treatment of chronic diarrhea, loperamide(1+) demonstrated superior efficacy over the structurally related antidiarrheal diphenoxylate, despite being administered at a lower dose [1].

chronic diarrhea clinical efficacy antidiarrheal comparative trial

Defined P-Glycoprotein Substrate Activity Essential for Peripheral Restriction of Loperamide(1+)

The peripheral restriction of loperamide(1+), which prevents central nervous system (CNS) opioid effects, is quantitatively defined by its status as an avid substrate for the efflux transporter P-glycoprotein (P-gp). Inhibition of P-gp dramatically increases its brain penetration [1].

P-glycoprotein blood-brain barrier permeability CNS exclusion efflux transport

Comparison of Intestinal Permeability and Efflux: pH-Dependent Uptake of Loperamide(1+)

The intestinal absorption of loperamide(1+) is significantly influenced by pH gradients, a factor critical for predicting its oral bioavailability and for designing formulations to optimize local gut exposure. Studies in Caco-2 cell monolayers reveal a pronounced asymmetry in transport that is pH-dependent [1].

intestinal absorption Caco-2 permeability pH-dependent uptake drug transport

Equivalence of Loperamide(1+) and Its Prodrug Loperamide Oxide on In Vivo Antisecretory Potency

Loperamide oxide, a prodrug designed to improve pharmacokinetic properties, is reduced in vivo to the active loperamide(1+) species. Comparative studies confirm that the antisecretory potency of the two compounds is equivalent at the site of action [1].

prodrug antisecretory loperamide oxide jejunum colon

Primary Research and Industrial Application Scenarios for Loperamide(1+)


In Vitro Pharmacology: High-Affinity μ-Opioid Receptor Binding and Functional Assays

Researchers studying μ-opioid receptor (MOR) pharmacology can utilize loperamide(1+) as a high-affinity reference agonist. Its Ki of 3.3 nM for the human MOR [1] makes it a potent tool for competitive binding studies, GTPγS functional assays (EC50 19 nM) [1], and cAMP inhibition assays (IC50 27 nM) [1]. This high affinity enables precise characterization of novel MOR ligands and the screening of compound libraries for agonist or antagonist activity in a well-defined, peripherally biased chemical space.

Drug Transport and Blood-Brain Barrier (BBB) Research: A Validated P-gp Probe Substrate

Loperamide(1+) is an established and widely used probe substrate for assessing the functional activity of P-glycoprotein (P-gp) at the blood-brain barrier. Its brain penetration is low under baseline conditions but is quantitatively increased (e.g., 2-fold increase in brain:plasma ratio with verapamil [2]) upon P-gp inhibition or in P-gp knockout models. This property makes it invaluable for validating in vitro BBB models, screening for P-gp inhibitors, and investigating transporter-mediated drug-drug interactions in preclinical development.

Cardiac Safety Pharmacology: hERG Channel Liability Assessment and Comparative Metabolite Profiling

Due to its well-characterized and potent inhibition of the hERG channel (IC50 390 nM) [3], loperamide(1+) serves as a critical reference compound in cardiac safety pharmacology. Its defined safety margin at therapeutic concentrations (free therapeutic plasma concentration ~0.25 nM [4] vs. hERG IC50) and the 7.5-fold lower potency of its major metabolite N-desmethyl loperamide [5] provide a robust comparator set for assessing the proarrhythmic risk of new chemical entities. It is particularly relevant for evaluating opioid-based compounds and drugs with potential for abuse or overdose.

Formulation Development: Optimizing Oral Bioavailability of Poorly Permeable Compounds

Loperamide(1+) presents a challenging profile for oral drug delivery, characterized by low aqueous solubility, extensive first-pass metabolism, and potent P-gp-mediated efflux in the intestine. Its pH-dependent uptake (17-fold efflux ratio under a pH 6.0/7.4 gradient) [6] makes it an excellent model compound for developing and testing advanced formulation strategies. These include lipid-based formulations, permeation enhancers, and P-gp inhibitor co-formulations aimed at improving the oral bioavailability of BCS Class IV drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loperamide(1+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.